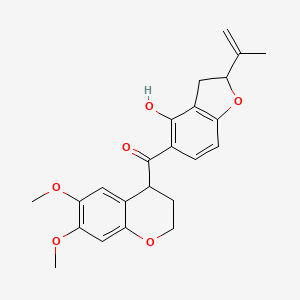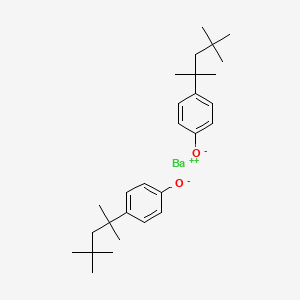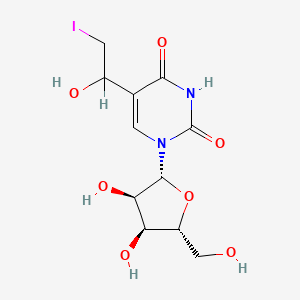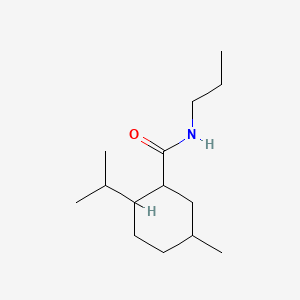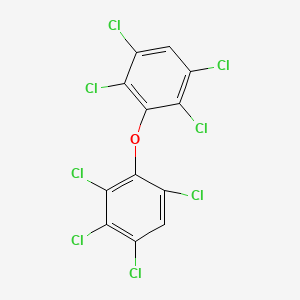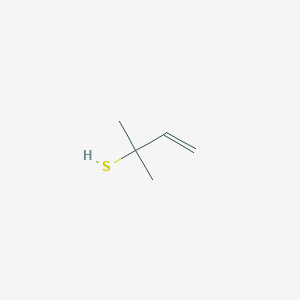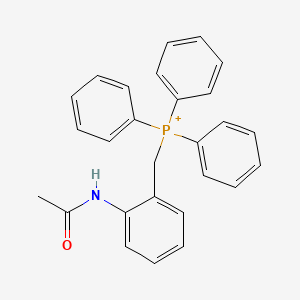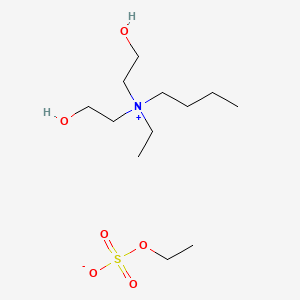
Butylethylbis(2-hydroxyethyl)ammonium ethyl sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butylethylbis(2-hydroxyethyl)ammonium ethyl sulphate is a quaternary ammonium compound known for its surfactant properties. It is often used in various industrial and scientific applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butylethylbis(2-hydroxyethyl)ammonium ethyl sulphate typically involves the reaction of butylamine, ethylamine, and ethylene oxide in the presence of a suitable catalyst. The reaction conditions include maintaining a controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through various techniques such as distillation and crystallization to achieve the desired purity and quality.
Chemical Reactions Analysis
Types of Reactions
Butylethylbis(2-hydroxyethyl)ammonium ethyl sulphate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds.
Scientific Research Applications
Butylethylbis(2-hydroxyethyl)ammonium ethyl sulphate has a wide range of scientific research applications, including:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical reactions and processes.
Biology: The compound is utilized in biological research for cell culture and as a component in various biological assays.
Industry: The compound is used in the production of personal care products, detergents, and other industrial formulations due to its surfactant properties.
Mechanism of Action
The mechanism of action of Butylethylbis(2-hydroxyethyl)ammonium ethyl sulphate involves its interaction with cell membranes and proteins. The compound’s surfactant properties allow it to disrupt lipid bilayers and alter membrane permeability. It can also interact with various molecular targets, including enzymes and receptors, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
Cetyltrimethylammonium bromide: Another quaternary ammonium compound with surfactant properties.
Benzalkonium chloride: A widely used disinfectant and antiseptic with similar chemical structure and properties.
Tetrabutylammonium bromide: A quaternary ammonium salt used in various chemical reactions and processes.
Uniqueness
Butylethylbis(2-hydroxyethyl)ammonium ethyl sulphate is unique due to its specific combination of butyl, ethyl, and hydroxyethyl groups, which confer distinct surfactant properties and reactivity. This makes it particularly useful in applications where other quaternary ammonium compounds may not be as effective.
Properties
CAS No. |
94213-19-1 |
|---|---|
Molecular Formula |
C12H29NO6S |
Molecular Weight |
315.43 g/mol |
IUPAC Name |
butyl-ethyl-bis(2-hydroxyethyl)azanium;ethyl sulfate |
InChI |
InChI=1S/C10H24NO2.C2H6O4S/c1-3-5-6-11(4-2,7-9-12)8-10-13;1-2-6-7(3,4)5/h12-13H,3-10H2,1-2H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 |
InChI Key |
JDUMFALSUWSKMH-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[N+](CC)(CCO)CCO.CCOS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



